2-Bromo-1-chloro-4-(methoxymethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the use of 4-chlorophenol as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 4-bromo-2-chlorophenol is then reacted with methoxymethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxymethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethoxy group intact.
Scientific Research Applications
2-Bromo-1-chloro-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of the methoxymethoxy group.
4-Bromo-2-chloro-1-(methoxymethoxy)benzene: Positional isomer with the same substituents but different positions on the benzene ring.
1-Bromo-4-chloro-2-methoxybenzene: Similar structure but with a methoxy group instead of the methoxymethoxy group.
Uniqueness
2-Bromo-1-chloro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLNURPNSKSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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